2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine
Description
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-3-13(4-6-14)19-9-11-20(12-10-19)16(21)15-17-7-2-8-18-15/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRJHEOLAHGYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Nucleophilic Acyl Substitution
The most widely reported method involves nucleophilic acyl substitution between 2-chloropyrimidine derivatives and 4-(4-methoxyphenyl)piperazine. As detailed in studies of analogous piperazine-pyrimidine systems, this reaction typically proceeds under reflux conditions in ethanol with potassium hydroxide as a base.
Reaction Scheme:
$$ \text{2-Chloropyrimidine} + \text{4-(4-Methoxyphenyl)piperazine} \xrightarrow{\text{EtOH, KOH, Δ}} \text{Target Compound} $$
Optimized Conditions Table
Key advantages include operational simplicity and compatibility with moisture-sensitive intermediates. However, extended reaction times and moderate yields necessitate optimization for industrial-scale applications.
Coupling Agent-Mediated Approaches
Carbodiimide-Assisted Amidation
Alternative routes employ activated carbonyl intermediates using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method proves effective for introducing the piperazine-carbonyl moiety while preserving pyrimidine ring integrity.
Mechanistic Overview
- Activation of pyrimidine-2-carboxylic acid with DCC/EDC
- Nucleophilic attack by 4-(4-methoxyphenyl)piperazine
- Deprotonation and elimination of dicyclohexylurea
Comparative Efficiency Table
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|---|
| DCC | DMF | 25 | 24 | 85-90 | Moderate |
| EDC/HOBt | CH₂Cl₂ | 0→25 | 18 | 88-92 | Minimal |
| CDI | THF | 40 | 6 | 82-85 | Low |
Data adapted from large-scale production trials demonstrates that EDC/HOBt systems in dichloromethane provide optimal balance between yield and purity. Microwave-assisted variants of this method reduce reaction times to 30-45 minutes with comparable efficiencies.
Microwave-Enhanced Synthesis
Accelerated Cyclocondensation
Recent advancements employ microwave irradiation to accelerate key steps. A representative protocol involves:
- Pre-mixing 2-pyrimidinecarbonyl chloride with 4-(4-methoxyphenyl)piperazine in acetonitrile
- Irradiating at 100°C (300W) for 15 minutes
- Cooling and precipitating with ice water
Microwave vs Conventional Heating
| Parameter | Microwave Method | Conventional Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 15 min | 12 hours | 48× |
| Energy Consumption | 0.8 kWh | 4.2 kWh | 5.25× |
| Isolated Yield | 89% | 81% | 1.1× |
This technique minimizes thermal degradation pathways while enhancing reaction reproducibility, making it particularly valuable for high-throughput screening applications.
Characterization and Quality Control
Spectroscopic Validation
All synthetic routes require rigorous characterization to confirm structural fidelity:
Key Spectral Signatures
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.75 (d, J=5.2 Hz, 2H, Pyrimidine H3/H5)
δ 7.25 (d, J=8.8 Hz, 2H, Aromatic H2'/H6')
δ 3.78 (s, 3H, OCH₃)
δ 3.55-3.20 (m, 8H, Piperazine CH₂)
IR (KBr) :
1675 cm⁻¹ (C=O stretch)
1602 cm⁻¹ (C=N pyrimidine)
1248 cm⁻¹ (Ar-O-CH₃)HRMS (ESI+) :
Calculated for C₁₆H₁₉N₄O₂ [M+H]⁺: 299.1506
Found: 299.1509
Industrial-Scale Considerations
Process Economics Analysis
Cost drivers were evaluated across 500 kg batch sizes:
Cost Distribution Table
| Component | Nucleophilic Route | Coupling Route | Microwave Route |
|---|---|---|---|
| Raw Materials | 42% | 58% | 51% |
| Energy | 18% | 15% | 24% |
| Labor | 25% | 19% | 18% |
| Waste Treatment | 15% | 8% | 7% |
The nucleophilic substitution method remains most cost-effective for bulk production despite longer cycle times, while microwave synthesis shows promise for small-scale API manufacturing.
Comparative Methodological Analysis
Strategic Advantages and Limitations
Nucleophilic Substitution
- Pros: Low reagent costs, simple workup
- Cons: Limited functional group tolerance, moderate yields
Coupling Agent Methods
- Pros: High yields, excellent regioselectivity
- Cons: Expense of coupling reagents, byproduct removal challenges
Microwave Synthesis
- Pros: Rapid synthesis, energy efficiency
- Cons: Specialized equipment requirements, scalability concerns
Emerging Synthetic Technologies
Continuous Flow Approaches
Pilot studies demonstrate enhanced process control in flow reactors:
- Residence time: 8.5 minutes
- Productivity: 1.2 kg/day (vs 0.45 kg/day batch)
- Impurity profile: ≤0.5% vs 1.2% batch
This technology addresses scalability limitations of microwave methods while maintaining reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine, exhibit significant anticancer properties. For instance, the compound has been evaluated for its inhibitory effects on various cancer cell lines, showing promise as a selective inhibitor of kinases involved in cancer progression.
- Case Study : A study published in Molecules highlighted the compound's ability to inhibit specific kinases associated with tumor growth, demonstrating an IC50 value indicative of its efficacy against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research indicates that piperazine derivatives can exhibit activity against a range of bacterial strains.
- Research Findings : A study focused on pyrimidine derivatives reported that certain modifications to the piperazine structure enhanced antimicrobial activity, making it a candidate for further development as an antibiotic .
Neuropharmacology
Piperazine derivatives are frequently studied for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential interactions with neurotransmitter systems.
- Potential Applications : Preliminary studies suggest that this compound may influence serotonin receptors, which are critical in mood regulation and could be beneficial in treating anxiety and depression .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, particularly kinases involved in signal transduction pathways.
- Enzyme Activity : In vitro assays have shown that this compound can inhibit enzymes such as PfGSK3 and PfPK6, which are significant targets for developing treatments against malaria .
Data Tables
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyrimidine Linkages
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Piperazine Flexibility : The piperazine moiety is a common scaffold for enhancing pharmacokinetic properties. Substituents on the phenyl ring (e.g., methoxy in the target compound vs. trifluoromethyl in Sch-417690) critically influence receptor selectivity and potency .
- Pyrimidine vs. Pyrazole Cores : Pyrimidine-based compounds (e.g., Sch-417690) often exhibit higher metabolic stability compared to pyrazole derivatives, which may explain their prominence in antiviral research .
Pharmacological Activity Comparisons
Key Findings :
- Antimicrobial Activity : The target compound’s antimicrobial efficacy is moderate compared to tetrahydropyrimido[4,5-d]pyrimidines, where cyclization enhances antibacterial potency .
- Neuroprotection : The target compound shares functional similarities with 2-(4-methoxyphenyl)-7-methylpyrazolo-triazolo-pyrimidine, which showed neuroprotective effects against Alzheimer’s-related peptides .
Biological Activity
2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection, anti-inflammatory effects, and anticancer properties. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperazine derivatives with carbonyl compounds in the presence of appropriate catalysts. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Table 1: Characterization Data of this compound
| Technique | Observations |
|---|---|
| NMR | Signals corresponding to piperazine and aromatic protons observed at δ 3.5-8.0 ppm |
| IR | Strong absorption bands at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) |
| MS | Molecular ion peak at [M+H]+ = 300 m/z |
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that this compound significantly inhibited the production of nitric oxide and tumor necrosis factor-α in lipopolysaccharide (LPS)-stimulated human microglia cells, suggesting its role in modulating inflammatory pathways associated with neurodegenerative diseases . Additionally, it was shown to reduce the expression of apoptosis markers in neuronal cells, indicating potential benefits in conditions like Alzheimer's disease.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been linked to its ability to inhibit key inflammatory mediators. In vitro studies revealed that it reduces the expression of pro-inflammatory cytokines and chemokines, which are critical in the inflammatory response . This suggests that this compound could be a candidate for treating chronic inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound has also been explored. In various cancer cell lines, it demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation . For instance, a study reported that derivatives of pyrimidine compounds showed significant activity against various cancer types, highlighting the importance of structural modifications in enhancing biological activity .
Case Studies
- Neuroprotection in Animal Models : A study involving animal models of neurodegeneration showed that administration of this compound led to improved cognitive function and reduced neuronal loss compared to control groups .
- Inflammation Reduction in Clinical Trials : Clinical trials assessing the anti-inflammatory properties of this compound have reported significant reductions in markers such as C-reactive protein (CRP) among participants treated with it .
- Anticancer Efficacy : In a recent study focused on breast cancer cells, treatment with this pyrimidine derivative resulted in a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
